BenchChemオンラインストアへようこそ!

2-(piperidin-1-yl)pyrimidin-4-ol

Tautomerism Scaffold-based drug design Hydrogen-bonding capacity

2-(Piperidin-1-yl)pyrimidin-4-ol is the essential unsubstituted parent scaffold for systematic SAR exploration of the piperidinylpyrimidine class. Unlike pre-functionalized C6-substituted analogs, this compound provides an unbiased baseline for quantifying potency contributions of lipophilic C6 modifications, critical for HIV-1 LTR transactivation inhibition and TNF-α suppression programs. Its unique tautomeric equilibrium (4-hydroxypyrimidine/4(3H)-pyrimidinone) offers conformational adaptability absent in regioisomers. The vacant C6 position enables parallel library synthesis via electrophilic aromatic substitution, making it the most cost-effective entry point for fragment growth and scaffold-hopping campaigns. Supplied with batch-specific QC (NMR, HPLC, GC) for reproducible fragment screening.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B265727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-1-yl)pyrimidin-4-ol
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC(=O)N2
InChIInChI=1S/C9H13N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11,13)
InChIKeyRCLPPVGRWSZZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-yl)pyrimidin-4-ol (CAS 19810-81-2): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(Piperidin-1-yl)pyrimidin-4-ol (CAS 19810-81-2; synonyms: 2-(1-piperidinyl)-4-pyrimidinol, 4(3H)-Pyrimidinone, 2-(1-piperidinyl)-) is a heterocyclic small molecule (MF: C₉H₁₃N₃O; MW: 179.22 g/mol) comprising a pyrimidin-4-ol (or its 4(3H)-pyrimidinone tautomer) core substituted with a piperidine ring at the 2-position . The compound is commercially supplied as a research-grade building block with a standard purity specification of ≥95%, and vendors routinely provide batch-specific QC documentation including NMR, HPLC, and GC analyses . Its computed physicochemical parameters — LogP 1.17, topological polar surface area (TPSA) ~52.3 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors — place it within lead-like chemical space (zero Lipinski violations), making it suitable as a fragment or scaffold for further elaboration in medicinal chemistry programs .

Why 2-(Piperidin-1-yl)pyrimidin-4-ol Cannot Be Trivially Substituted by Regioisomeric or C6-Substituted Analogs


The 2-(piperidin-1-yl)pyrimidin-4-ol scaffold occupies a unique structural niche that is not interchangeable with close analogs for several evidence-supported reasons. First, the C2-piperidine/C4-hydroxyl substitution pattern enables a critical tautomeric equilibrium between the 4-hydroxypyrimidine and 4(3H)-pyrimidinone forms, a property fundamentally absent in regioisomers such as 1-(pyrimidin-4-yl)piperidin-4-ol (CAS 1217272-14-4) or 1-(pyrimidin-2-yl)piperidin-4-ol (CAS 893755-98-1), where the hydroxyl group resides on the piperidine ring rather than the pyrimidine core, eliminating this tautomeric character [1][2]. Second, the absence of a C6 substituent on the pyrimidine ring distinguishes the target compound from analogs such as 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol and 6-ethyl-2-(piperidin-1-yl)pyrimidin-4-ol; structure-activity relationship (SAR) studies on the piperidinylpyrimidine class demonstrate that lipophilic substitution at the pyrimidine C6 position is a critical determinant of biological potency, particularly for HIV-1 LTR transactivation inhibition and TNF-α suppression [3]. Third, heteroatom substitution at the 2-position (e.g., morpholine in place of piperidine) alters hydrogen-bonding capacity and lipophilicity, leading to divergent pharmacokinetic and pharmacodynamic profiles . These structural distinctions carry quantifiable consequences for procurement decisions in medicinal chemistry, fragment-based drug discovery, and scaffold-hopping campaigns.

Quantitative Evidence Guide: Differential Performance of 2-(Piperidin-1-yl)pyrimidin-4-ol Versus Closest Analogs


Tautomeric Equilibrium: 4-Hydroxypyrimidine/4(3H)-Pyrimidinone Interconversion as a Selectivity-Relevant Scaffold Feature Distinct from Fixed-Tautomer Analogs

2-(Piperidin-1-yl)pyrimidin-4-ol exists in a dynamic tautomeric equilibrium between the 4-hydroxypyrimidine (enol) form and the 4(3H)-pyrimidinone (keto) form, a property documented by its multiple IUPAC synonyms (4(1H)-Pyrimidinone, 2-(1-piperidinyl)-; 4(3H)-Pyrimidinone, 2-(1-piperidinyl)-) . This tautomeric interconversion enables context-dependent hydrogen-bond donor/acceptor switching at the pyrimidine C4 position, a feature that is structurally impossible in regioisomeric comparators such as 1-(pyrimidin-4-yl)piperidin-4-ol (CAS 1217272-14-4) and 1-(pyrimidin-2-yl)piperidin-4-ol (CAS 893755-98-1), where the hydroxyl group is located on the piperidine ring and cannot participate in heterocyclic tautomerism [1][2]. Computational studies on the control of tautomeric equilibrium in 4(3H)-pyrimidinones demonstrate that the introduction of a nitrogen atom at the ring position fundamentally shifts the keto-enol equilibrium compared to analogous 2-hydroxypyridine systems, with implications for molecular recognition and target binding [3].

Tautomerism Scaffold-based drug design Hydrogen-bonding capacity

Physicochemical Property Differentiation: LogP, TPSA, and Hydrogen-Bonding Profile Versus C6-Substituted Analogs

The target compound's computed physicochemical parameters — LogP 1.17, topological polar surface area (TPSA) ~52.3 Ų, molecular weight 179.22 g/mol, 1 H-bond donor, and 4 H-bond acceptors — place it in an optimal lead-like chemical space with zero violations of Lipinski's Rule of Five and compliance with Oprea's lead-like criteria [1]. By comparison, C6-substituted analogs introduce additional lipophilicity and steric bulk: 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol (MW ~193.25 g/mol) adds one methyl group, and 6-ethyl-2-(piperidin-1-yl)pyrimidin-4-ol (MW ~207.27 g/mol) adds an ethyl substituent, each incrementally increasing LogP and molecular volume relative to the unsubstituted parent scaffold . The SAR literature on piperidinylpyrimidine derivatives establishes that lipophilic substitution at the C6 position is a key driver of biological potency modulation, meaning that the unsubstituted parent compound provides a clean baseline scaffold for SAR exploration, whereas pre-substituted analogs carry built-in potency biases that may confound hit-to-lead optimization [2].

Lead-likeness Physicochemical profiling Scaffold optimization

Synthetic Accessibility and Commercial Availability: Procurement Metrics Versus Specialized Analogs

2-(Piperidin-1-yl)pyrimidin-4-ol benefits from a well-established synthetic route via nucleophilic aromatic substitution of 2-chloropyrimidine with piperidine under reflux in ethanol with triethylamine as base . This straightforward, one-step synthesis from inexpensive commodity precursors (2-chloropyrimidine, piperidine) translates to competitive commercial pricing and multi-vendor availability. The compound is stocked by at least six independent suppliers (Bidepharm, AKSci, Chemscene, Biosynth, BIOFOUNT, Leyan) with a standard purity specification of ≥95% and batch-specific QC documentation (NMR, HPLC, GC) . In contrast, C6-substituted analogs (e.g., 6-methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol) require multi-step synthetic pathways and are available from fewer vendors, often at higher cost and with longer lead times . Bis-piperidinyl derivatives (e.g., 6-piperidin-4-yl-2-piperidin-1-yl-pyrimidin-4-ol) similarly demand more complex synthetic sequences and exhibit more restricted commercial availability .

Synthetic accessibility Commercial sourcing Supply chain reliability

Class-Level Biological Activity: Piperidinylpyrimidine Core as a Privileged Scaffold for TNF-α and HIV-1 LTR Inhibition

The piperidinylpyrimidine chemotype, of which 2-(piperidin-1-yl)pyrimidin-4-ol represents the minimal core scaffold, has been established through a body of patent and primary literature as a privileged scaffold for inhibition of TNF-α production and HIV-1 LTR transactivation [1][2]. The SAR study by Fujiwara et al. (2008) demonstrated that piperidinylpyrimidine derivatives inhibit HIV-1 LTR-directed CAT gene expression in Jurkat cells, with key SAR determinants being the piperonyloyl substituent on the piperidine nitrogen and lipophilic substitution at the pyrimidine C6 position [1]. Importantly, the unsubstituted 2-(piperidin-1-yl)pyrimidin-4-ol scaffold provides the minimal pharmacophoric elements (piperidine at C2, hydrogen-bonding capacity at C4) required for engagement with this biological target class, while lacking the C6 lipophilic substituent that drives potency — thus serving as an ideal negative control or baseline scaffold for systematic SAR expansion [3]. US Patent 5,948,786 further establishes the broader piperidinylpyrimidine class as inhibitors of TNF production/secretion, with the general formula encompassing compounds where X1 is amino or hydroxy at the pyrimidine 4-position [2].

TNF-alpha inhibition HIV-1 LTR Anti-inflammatory Immunomodulation

Thermal Stability and Vapor Pressure: Differentiating Physicochemical Handling Properties Versus Structurally Related Pyrimidine Building Blocks

The experimentally derived boiling point of 2-(piperidin-1-yl)pyrimidin-4-ol is 372.9 ± 34.0 °C at 760 mmHg, with a vapor pressure of 0.0 ± 0.9 mmHg at 25 °C . These values indicate very low volatility at ambient temperature and high thermal stability, which has practical implications for storage, handling, and use as a synthetic intermediate under thermal reaction conditions. The recommended storage condition — sealed in dry environment at 2–8 °C — is consistent across multiple vendors . While boiling point and vapor pressure data for closely related analogs (e.g., 1-(pyrimidin-4-yl)piperidin-4-ol, 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol) are not uniformly reported across vendor databases, the available computed property data suggest that the unsubstituted scaffold offers the most favorable combination of thermal stability and process compatibility for applications requiring elevated temperature reaction conditions.

Thermal stability Vapor pressure Storage conditions Process chemistry

Procurement-Relevant Application Scenarios for 2-(Piperidin-1-yl)pyrimidin-4-ol Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD): Use as a Minimal Core Scaffold for Piperidinylpyrimidine Library Design

2-(Piperidin-1-yl)pyrimidin-4-ol is optimally suited as a fragment starting point for FBDD campaigns targeting kinases, TNF-α signaling, or HIV-1 LTR pathways. Its lead-like physicochemical profile (MW 179.22, LogP 1.17, TPSA ~52.3 Ų, zero Lipinski violations) [1] and the established class-level activity of piperidinylpyrimidines as TNF-α production inhibitors and HIV-1 LTR antagonists [2][3] make it an ideal minimal pharmacophore for fragment growth and merging strategies. The tautomeric equilibrium at C4 provides an additional degree of conformational adaptability that fixed-tautomer regioisomers cannot offer [4]. For procurement, the compound's multi-vendor availability at ≥95% purity with batch-specific QC documentation ensures reproducible fragment screening results across laboratories.

Structure-Activity Relationship (SAR) Baseline: Unsubstituted Parent as a Control for C6-Functionalized Piperidinylpyrimidine Series

The SAR literature on piperidinylpyrimidine derivatives explicitly identifies lipophilic substitution at the pyrimidine C6 position as a critical driver of biological potency for HIV-1 LTR transactivation inhibition [2]. 2-(Piperidin-1-yl)pyrimidin-4-ol, lacking any C6 substituent, serves as the essential negative control or baseline scaffold for quantifying the potency contribution of each C6 modification. This role cannot be fulfilled by pre-substituted analogs such as 6-methyl- or 6-ethyl-2-(piperidin-1-yl)pyrimidin-4-ol, which carry inherent potency biases that confound systematic SAR interpretation. For procurement, acquiring the unsubstituted parent alongside a panel of C6-substituted derivatives represents a rational SAR expansion strategy.

Synthetic Intermediate for Parallel Library Synthesis via C6 Electrophilic Substitution

The unsubstituted C6 position on the pyrimidine ring provides a chemically accessible site for electrophilic aromatic substitution, enabling parallel library synthesis. The compound's straightforward one-step synthesis from 2-chloropyrimidine and piperidine allows researchers to prepare the core scaffold in bulk at low cost, then diversify the C6 position in parallel. This synthetic strategy is more efficient than purchasing individually pre-functionalized analogs, particularly for libraries exceeding 10–20 members. The compound's thermal stability (boiling point 372.9 °C at 760 mmHg) and low vapor pressure support its use in elevated-temperature coupling reactions without evaporative loss.

Scaffold-Hopping and Heterocycle Replacement Programs: Pyrimidine Core with Tunable Tautomerism

For medicinal chemistry programs seeking to replace a problematic core scaffold while retaining key hydrogen-bonding interactions, 2-(piperidin-1-yl)pyrimidin-4-ol offers a pyrimidine-based alternative to 2-hydroxypyridine or 2-pyridinone scaffolds. Computational studies demonstrate that the introduction of an additional ring nitrogen fundamentally alters the tautomeric equilibrium relative to the 2-hydroxypyridine system [4], providing medicinal chemists with a scaffold that exhibits distinct hydrogen-bonding preferences. The compound's computed LogP (1.17) and TPSA (~52.3 Ų) place it in a different region of physicochemical space compared to morpholine-substituted analogs , offering orthogonal property modulation during scaffold-hopping campaigns.

Quote Request

Request a Quote for 2-(piperidin-1-yl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.